molecular formula C23H26ClNO4S B2592452 2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1448054-02-1

2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2592452
CAS No.: 1448054-02-1
M. Wt: 447.97
InChI Key: XNFCQQZHPBSZQC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26ClNO4S and its molecular weight is 447.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has detailed the synthesis of similar bicyclic compounds, focusing on their preparation via various chemical reactions. These methods often involve intricate steps to ensure the creation of the desired stereochemistry and functional groups (Wu et al., 2015).
  • Crystal Structure Analysis : Studies have also delved into the crystal structure of related compounds, utilizing techniques such as X-ray crystallography. This analysis helps in understanding the molecular configuration, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for the compound's chemical behavior and reactivity (Wu et al., 2015).

Chemical Reactivity and Applications

  • Potential as a Precursor : The compound and its analogs have been explored for their potential as precursors in the synthesis of more complex molecules. For example, derivatives of similar structures have been used in atom-transfer radical cyclizations, leading to products with significant synthetic and potentially pharmacological applications (Flynn et al., 1992).
  • Structural and Functional Studies : The detailed structural analysis of related compounds provides insights into their chemical behavior. For instance, docking studies and crystal structure determinations have been used to assess the interaction of similar molecules with biological targets, aiding in the design of potential therapeutic agents (Al-Hourani et al., 2015).

Advanced Synthetic Applications

  • Advanced Synthetic Techniques : Research on similar compounds often incorporates advanced synthetic techniques, including diastereoselective syntheses and the creation of novel bicyclic structures. These studies contribute to the broader field of synthetic chemistry by offering new methods for constructing complex molecules with precise stereochemical configurations (Dekeukeleire et al., 2009).

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO4S/c1-23(2,29-19-12-8-16(24)9-13-19)22(26)25-17-10-11-18(25)15-21(14-17)30(27,28)20-6-4-3-5-7-20/h3-9,12-13,17-18,21H,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFCQQZHPBSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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